molecular formula C10H8FNO B15070951 2-Fluoro-6-methoxyquinoline

2-Fluoro-6-methoxyquinoline

Cat. No.: B15070951
M. Wt: 177.17 g/mol
InChI Key: XRRUOZBSPBSFFM-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxyquinoline typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the electrophilic fluorination of 6-methoxyquinoline using reagents such as Selectfluor. Another approach involves the Balz-Schiemann reaction, where an aryl diazonium salt is converted to an aryl fluoride in the presence of fluoroboric acid .

Industrial Production Methods: Industrial production of this compound may involve scalable routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of solvents, catalysts, and reaction parameters is crucial to maximize the output and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

2-Fluoro-6-methoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxyquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it targets bacterial enzymes like DNA gyrase and topoisomerase, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity.

Comparison with Similar Compounds

  • 6-Fluoroquinoline
  • 5-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 2-Fluoro-6-methoxyquinoline is unique due to the presence of both a fluorine atom and a methoxy group on the quinoline ring. This combination enhances its biological activity and chemical stability compared to other fluorinated quinolines. The methoxy group provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

2-fluoro-6-methoxyquinoline

InChI

InChI=1S/C10H8FNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3

InChI Key

XRRUOZBSPBSFFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)F

Origin of Product

United States

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